molecular formula C18H21IN2O2S B13368050 1-(4-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine

1-(4-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine

Cat. No.: B13368050
M. Wt: 456.3 g/mol
InChI Key: NTFKBQDMMCQHEU-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylphenylamine and 4-iodophenylsulfonyl chloride.

    Formation of Piperazine Ring: The piperazine ring is formed by reacting the starting materials under controlled conditions, often involving a base such as triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound would involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors in the body.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine
  • 1-(4-Ethylphenyl)-4-[(4-bromophenyl)sulfonyl]piperazine
  • 1-(4-Ethylphenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Uniqueness

1-(4-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine is unique due to the presence of both ethyl and iodophenyl groups, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H21IN2O2S

Molecular Weight

456.3 g/mol

IUPAC Name

1-(4-ethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21IN2O2S/c1-2-15-3-7-17(8-4-15)20-11-13-21(14-12-20)24(22,23)18-9-5-16(19)6-10-18/h3-10H,2,11-14H2,1H3

InChI Key

NTFKBQDMMCQHEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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